molecular formula C18H23FN4O2 B5464651 N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea

Cat. No. B5464651
M. Wt: 346.4 g/mol
InChI Key: HNKCCBZBBWGOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea, also known as LMTX, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of tau aggregation inhibitors, which target the abnormal accumulation of tau protein in the brain, a hallmark feature of Alzheimer's disease.

Mechanism of Action

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea targets the abnormal accumulation of tau protein in the brain, which is a hallmark feature of Alzheimer's disease. Tau protein is known to form aggregates, called neurofibrillary tangles, which disrupt the normal functioning of neurons and lead to cognitive decline. This compound binds to tau protein and prevents its aggregation, thereby reducing the formation of neurofibrillary tangles. This compound also reduces neuroinflammation, which is associated with the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the accumulation of tau protein in the brain, improves cognitive function, and reduces neuroinflammation. This compound also has antioxidant properties and reduces oxidative stress in the brain. However, further studies are needed to determine its exact biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the brain. It has been extensively studied for its potential therapeutic effects in Alzheimer's disease, and its mechanism of action is well understood. However, this compound also has several limitations for lab experiments. Its efficacy in clinical studies has been mixed, and further studies are needed to determine its therapeutic potential. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions can be explored in the development of N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize its chemical structure to improve its solubility and efficacy. Further studies are also needed to determine its safety profile and potential side effects. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in several research articles. Briefly, the synthesis involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-fluorobenzylamine to form an amide intermediate. This intermediate is then reacted with 3-(pyrrolidin-3-ylmethyl)-1H-indole-5-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several preclinical and clinical studies have been conducted to investigate its mechanism of action, efficacy, and safety. In preclinical studies, this compound has been shown to reduce the accumulation of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. In clinical studies, this compound has shown mixed results in improving cognitive function and reducing the progression of Alzheimer's disease. However, further studies are needed to determine its therapeutic potential.

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12-17(13(2)25-22-12)21-18(24)20-9-14-7-8-23(10-14)11-15-5-3-4-6-16(15)19/h3-6,14H,7-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCCBZBBWGOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)NCC2CCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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